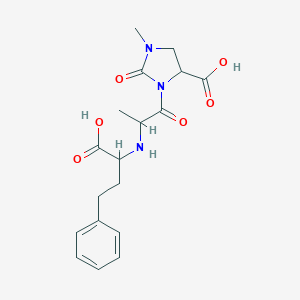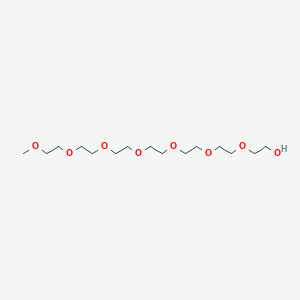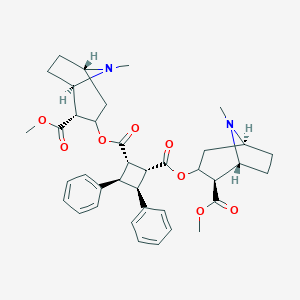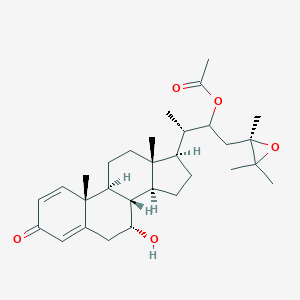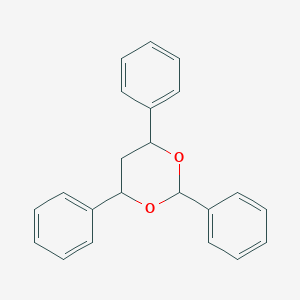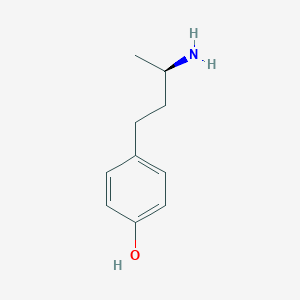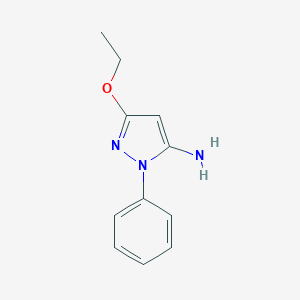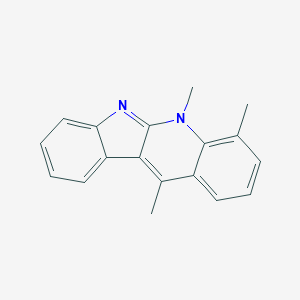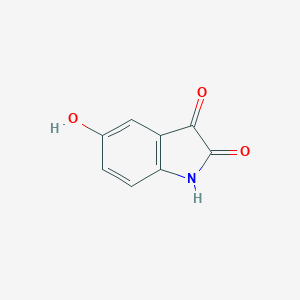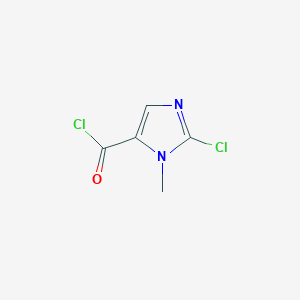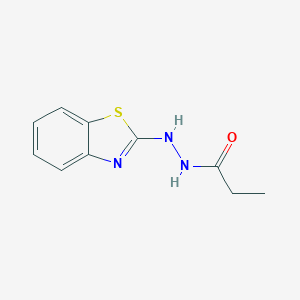
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a hydrazide derivative of benzothiazole and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to modulate the immune system, enhancing the activity of natural killer cells and increasing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced in high purity. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also some limitations to the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments. It can be difficult to obtain large quantities of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), and its solubility in water can be limited.
Direcciones Futuras
There are several future directions for research on Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI). One area of interest is the development of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal conditions for the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) can be synthesized through a simple reaction between benzothiazole and hydrazine hydrate in the presence of propanoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), making it a cost-effective and reliable method for producing this compound.
Propiedades
Número CAS |
123435-26-7 |
|---|---|
Nombre del producto |
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) |
Fórmula molecular |
C10H11N3OS |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N'-(1,3-benzothiazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(14)12-13-10-11-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
Clave InChI |
SSJMMGDOOOSUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
Sinónimos |
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



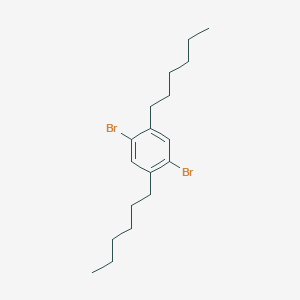
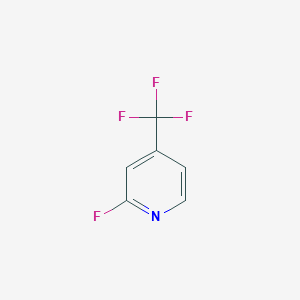
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
